![molecular formula C14H14N4O4 B2701854 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034415-66-0](/img/structure/B2701854.png)
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound featuring distinct functional groups such as ketones and furo-pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide involves multiple steps. The process often starts with the preparation of intermediate compounds through various organic reactions, including cyclization and functional group transformations.
Key reaction conditions typically include:
Reagents: : Pyridine derivatives, furo-pyridine intermediates, and carboxamide precursors.
Catalysts: : Acidic or basic catalysts to facilitate the formation of the carboxamide group.
Temperature and Pressure: : Mild to moderate temperatures and atmospheric pressure conditions are commonly used.
Industrial Production Methods
Scaling up the synthesis of this compound requires optimization of reaction parameters to enhance yield and purity. Flow chemistry and continuous production methods are often explored to achieve industrial-scale synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Leading to the formation of additional ketone or carboxyl derivatives.
Reduction: : Reducing the oxo groups to hydroxyl groups under suitable conditions.
Substitution: : Particularly nucleophilic or electrophilic substitution at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: : Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: : Halogenated compounds or organometallic reagents for substitution reactions.
Major Products
The major products formed from these reactions vary, from hydroxyl derivatives and extended conjugated systems to substituted pyridines with enhanced functional properties.
Scientific Research Applications
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide finds applications in multiple scientific domains:
Chemistry: : As a building block for complex organic synthesis and a precursor for novel compounds.
Biology: : Studied for its potential as a biochemical probe to understand cellular pathways.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interacting with specific molecular targets within biological systems. Its effects are mediated through pathways involving:
Molecular Targets: : Enzymes or receptors that bind the compound selectively.
Pathways: : Cellular signaling pathways that are modulated upon the compound's interaction, affecting various biological processes.
Comparison with Similar Compounds
6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is compared with similar compounds, such as:
6-oxo-tetrahydropyridazine derivatives: : These have similar core structures but differ in functional groups, which influence their reactivity and applications.
Furo[2,3-c]pyridine analogs: : These compounds share the furo-pyridine framework but have variations in substitution patterns, leading to different chemical properties and uses.
Properties
IUPAC Name |
6-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-11-2-1-10(16-17-11)13(20)15-5-7-18-6-3-9-4-8-22-12(9)14(18)21/h3-4,6,8H,1-2,5,7H2,(H,15,20)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVTITWVAOBBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2701772.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2701773.png)
![3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2701774.png)
![2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide;dihydrochloride](/img/structure/B2701775.png)
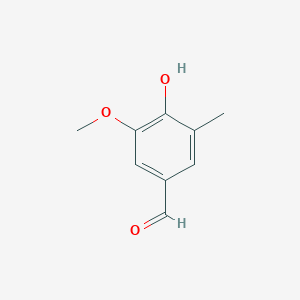
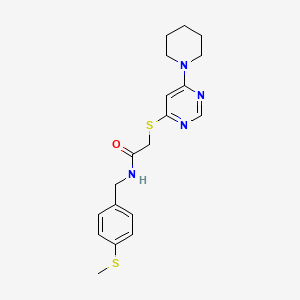
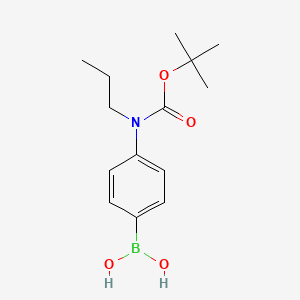
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701780.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2701781.png)
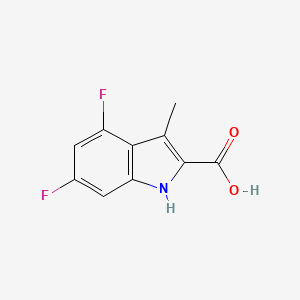
![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)
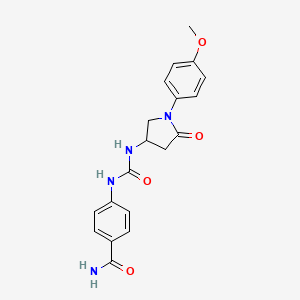
![3-(benzenesulfonyl)-N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}propanamide](/img/structure/B2701791.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)
